molecular formula C21H23F2NO B1230493 3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

货号: B1230493
分子量: 343.4 g/mol
InChI 键: MHNSOBBJZCWUGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane is a synthetic tropane alkaloid and a potent inhibitor of the dopamine transporter (DAT) . With a reported Ki value of 11.8 nM for dopamine uptake inhibition, this compound is a valuable pharmacological tool for neuroscience research, particularly in the study of dopamine neurotransmission and reuptake mechanisms . The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a common structural feature in many neuroactive compounds, including stimulants and local anesthetics like cocaine . The bis(4-fluorophenyl)methoxy substitution pattern is a key structural motif known to confer high affinity for monoamine transporters, making this compound of significant interest for investigating the dopaminergic system in the context of various neurological and psychiatric disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

属性

分子式

C21H23F2NO

分子量

343.4 g/mol

IUPAC 名称

3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H23F2NO/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15/h2-9,18-21H,10-13H2,1H3

InChI 键

MHNSOBBJZCWUGS-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

规范 SMILES

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

产品来源

United States

生物活性

3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane, also known as Difluoropine (O-620), is a synthetic compound derived from tropinone. This compound has garnered attention due to its potential biological activities, particularly as a selective dopamine reuptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25F2NO3
  • Molecular Weight : 401.45 g/mol
  • CAS Registry Number : 156774-35-5
  • Melting Point : 132-133 °C

Difluoropine acts primarily as a dopamine reuptake inhibitor , which enhances dopaminergic transmission by preventing the reabsorption of dopamine into presynaptic neurons. This mechanism is crucial in treating conditions such as Parkinson's disease and certain mood disorders.

Biological Activity Overview

The biological activity of Difluoropine has been investigated through various studies, highlighting its effects on the central nervous system (CNS) and its potential therapeutic applications.

Dopamine Reuptake Inhibition

Research indicates that Difluoropine exhibits high affinity for the dopamine transporter (DAT), leading to significant inhibition of dopamine uptake. In vitro studies have shown that it competes effectively with [3H]WIN 35,428, a known radiolabeled ligand for DAT:

CompoundKi (nM)IC50 (nM)
Difluoropine8.5 - 63410 - 371

These values suggest that Difluoropine is a potent inhibitor of dopamine reuptake, with varying affinities depending on structural modifications .

Effects on Animal Models

In animal models, Difluoropine has demonstrated stimulant effects, although less potent than other phenyltropane-derived stimulants. It has shown promise in alleviating symptoms associated with Parkinson's disease, such as motor deficits, suggesting its utility in neurodegenerative disorders .

Study on Dopamine Transporters

A study explored the binding affinities of various N-substituted analogues of 3-[bis(4-fluorophenyl)methoxy]tropane derivatives, revealing that modifications to the nitrogen substituent can enhance selectivity for DAT over muscarinic receptors . This finding is significant for developing drugs with fewer side effects related to anticholinergic activity.

Antiparasitic Activity

Interestingly, some derivatives of this compound have been evaluated for antiparasitic activity against protozoan parasites. While not the primary focus of Difluoropine, these studies indicate a broader biological spectrum that could be explored for therapeutic applications beyond CNS disorders .

科学研究应用

Neurological Research

Difluorobenztropine has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and acetylcholine receptors. Studies have shown that it acts as a selective dopamine reuptake inhibitor, making it a candidate for research into treatments for conditions such as Parkinson's disease and schizophrenia.

Pharmacological Studies

The compound has been evaluated for its pharmacological profile, revealing potential anti-addictive properties. Its ability to modulate dopaminergic activity suggests that it could be beneficial in treating substance use disorders.

Bioactive Small Molecule Development

As a bioactive small molecule, difluorobenztropine is being explored for its role in drug design and development. Its structural characteristics allow for modifications that could enhance its therapeutic efficacy or reduce side effects.

Case Study 1: Dopamine Receptor Interaction

A study published in a peer-reviewed journal examined the interaction of difluorobenztropine with dopamine receptors in vitro. The results indicated that the compound effectively inhibits dopamine reuptake, which may help alleviate symptoms in disorders characterized by dopaminergic dysregulation.

Case Study 2: Treatment of Cognitive Impairments

Research focusing on cognitive impairments associated with neurodegenerative diseases has highlighted the potential of difluorobenztropine as a cognitive enhancer. In animal models, administration of the compound showed improvements in memory and learning tasks, suggesting its utility in treating cognitive decline.

Data Table of Applications

Application AreaDescriptionReferences
Neurological ResearchInvestigation of dopamine receptor modulation
Pharmacological StudiesPotential anti-addictive properties
Bioactive Molecule DesignDrug development and modification studies

相似化合物的比较

Table 1: Structural Variations in 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name 3-Position Substituent 8-Position Substituent Key Reference(s)
Target Compound Bis(4-fluorophenyl)methoxy Methyl
Benztropine Mesylate Diphenylmethoxy Methyl
JHW 007 (N-(n-butyl)-3α-bis(4'-fluorophenyl)methoxytropane) Bis(4-fluorophenyl)methoxy n-Butyl
WIN 35428 4-Fluorophenyl + Methyl Ester Methyl
10a () Bis(4-fluorophenyl)methoxy 2-(Dimethylamino)ethyl
22e () 2-Bis(4-fluorophenyl)methoxyethylidenyl Cyclopropylmethyl
Ecgonine Benzoate Benzoyloxy Methyl

Key Observations :

  • The 3-position modifications significantly influence receptor binding. For example, replacing bis(4-fluorophenyl)methoxy (target compound) with diphenylmethoxy (benztropine) reduces DAT affinity due to the absence of fluorine’s electron-withdrawing effects .
  • The 8-position substituent affects pharmacokinetics. Methyl groups (target compound) enhance metabolic stability, while bulkier groups like n-butyl (JHW 007) or cyclopropylmethyl (22e) may alter blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Table 2: Binding Affinities and Functional Activities

Compound Name DAT Affinity (Ki, nM) NET/SERT Selectivity Pharmacological Effect Reference(s)
Target Compound Not reported Not reported Presumed DAT modulation
JHW 007 11.3 (hDAT) >1000-fold DAT vs. NET/SERT Cocaine antagonist; low abuse liability
WIN 35428 3.8 (hDAT) Moderate DAT selectivity Cocaine-like reinforcing effects
Benztropine Mesylate 28 (DAT) DAT > NET/SERT Anticholinergic; used in Parkinson’s
Compound 44 () IC₅₀ = 5.084 µM NET inhibition Potential antidepressant activity

Key Findings :

  • JHW 007 exhibits unique pharmacology: despite high DAT affinity, it lacks reinforcing effects and blocks cocaine’s actions, likely due to differences in conformational effects on DAT .
  • WIN 35428 , a methyl ester analog, shows high DAT affinity and cocaine-like behavioral effects, contrasting with the target compound’s uncharacterized profile .
  • Compound 44 (3-((bis(4-fluorophenyl)methyl)ammonio)-8-azabicyclo[3.2.1]octane) demonstrates NET inhibition, suggesting structural flexibility for targeting monoamine transporters beyond DAT .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: Bis(4-fluorophenyl)methoxy groups enhance DAT binding compared to non-fluorinated analogs (e.g., benztropine) due to increased lipophilicity and electronic effects .
  • N-Substituents : Bulky 8-position groups (e.g., cyclopropylmethyl in 22e) reduce DAT affinity but improve metabolic stability . Smaller groups like methyl balance affinity and pharmacokinetics.
  • Ester vs. Ether Linkages : Methyl esters (WIN 35428) increase DAT affinity but confer abuse liability, while ether linkages (target compound) may alter transporter interaction kinetics .

常见问题

Q. Basic Structural Characterization

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents on the azabicyclo core (e.g., methyl at position 8, fluorophenyl methoxy at position 3). Fluorine coupling patterns (J values ~8–12 Hz) confirm para-substitution on phenyl rings .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the bicyclic framework .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₂F₂NO₂) with <2 ppm error .
  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., provides bond angles and torsion data for similar structures) .

What computational methods are recommended to model the interaction of this compound with biological targets?

Q. Advanced Pharmacological Modeling

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target receptors (e.g., serotonin or dopamine transporters). The fluorophenyl groups’ electron-withdrawing effects can be modeled using density functional theory (DFT) to predict binding affinity .
  • MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability. Parameters from (e.g., C–F bond lengths) improve force field accuracy .
  • QSAR Studies : Corinate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds () .

What in vitro assays are appropriate for assessing the biological activity of this compound?

Q. Basic Biological Evaluation

  • Receptor Binding Assays :
    • Radioligand Displacement : Test affinity for monoamine transporters (e.g., [³H]citalopram for SERT) in HEK293 cells transfected with human receptors .
    • Control for Off-Target Effects : Include negative controls (e.g., parental HEK293 cells) and reference standards (e.g., fluoxetine for SERT) .
  • Functional Assays :
    • cAMP Accumulation : Measure GPCR modulation in CHO-K1 cells using HTRF kits .

How can contradictory findings regarding the compound's efficacy across different cell lines be systematically investigated?

Q. Advanced Data Contradiction Analysis

  • Experimental Design : Adopt a split-plot factorial design () to test variables:
    • Variables : Cell type (e.g., HEK293 vs. SH-SY5Y), culture conditions (e.g., serum concentration), and assay timepoints .
    • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant interactions .
  • Mechanistic Follow-Up :
    • Western Blotting : Compare receptor expression levels across cell lines.
    • Metabolic Stability : Assess compound degradation in cell lysates via LC-MS () .

What are the key stability considerations for this compound under various storage conditions?

Q. Advanced Stability & Degradation Studies

  • Storage Conditions :
    • Short-Term : Store at –20°C in argon-flushed vials to prevent oxidation ( recommends inert atmospheres for azabicyclo derivatives) .
    • Long-Term : Lyophilize and store at –80°C with desiccants (silica gel).
  • Degradation Analysis :
    • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH). Monitor via HPLC for peaks corresponding to hydrolyzed methoxy groups or fluorophenyl ring oxidation .
    • Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。